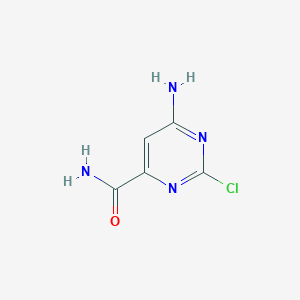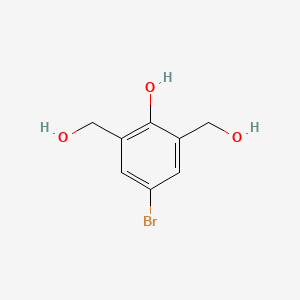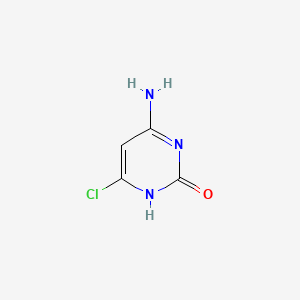
6-Chlorocytosine
Overview
Description
Synthesis Analysis
The synthesis of 6-Chlorocytosine derivatives involves various chemical strategies. For instance, an efficient enzymatic synthesis route starts from the reaction of 6-chloropurine with 2′-deoxycytidine, catalyzed by nucleoside-2′-deoxyribosyltransferase, followed by chemical conversion into phosphoramidite derivatives. This process is instrumental for incorporating 6-chloropurine derivatives into oligonucleotides, enabling the synthesis of functionalized nucleic acids for research applications (Uddin et al., 2010).
Molecular Structure Analysis
This compound and its derivatives exhibit unique molecular structures characterized by extensive hydrogen-bond networks. Crystal structure analysis reveals that solvent type significantly influences molecular arrangements, with various solvents under alkaline conditions producing compounds with a 6-aminothiocytosine skeleton. These structures are significantly stabilized by hydrogen bonds, C-H...π, C-H...S, and π-π interactions, showcasing the molecule's versatile bonding capabilities (Grześkiewicz et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often entail nucleophilic substitution reactions, showcasing the reactivity of the chlorine atom. These reactions enable the synthesis of various nucleoside analogues with potential biological applications. For example, nucleophilic displacement reactions with 6-chloropurine derivatives yield C6-functionalized purine nucleosides, highlighting the derivative's capacity to undergo transformations useful in synthetic chemistry (Guo et al., 2010).
Physical Properties Analysis
The physical properties of this compound derivatives, including solubility and crystal packing, are influenced by solvent interactions and molecular conformation. For instance, the crystallization of 6-aminothiocytosine shows how different solvents impact the supramolecular arrangement, with structures varying significantly in terms of hydrogen bonding and packing motifs. This variability underlines the importance of solvent choice in the crystallization and characterization of these compounds (Grześkiewicz et al., 2020).
Chemical Properties Analysis
This compound's chemical properties are marked by its reactivity towards various nucleophiles, enabling a range of chemical modifications. The presence of the chlorine atom at the 6th position allows for selective reactions, such as the Negishi cross-coupling, to produce 6-alkyl or 6-aryl purines at room temperature. These reactions are pivotal for synthesizing diverse nucleoside analogs, further expanding the utility of this compound in chemical and biochemical research contexts (Wang et al., 2011).
Scientific Research Applications
Vibrational Spectra and Thermodynamics
Research has focused on the vibrational spectra and thermodynamics of chlorocytosine compounds. A study on 5-chlorocytosine, closely related to 6-chlorocytosine, revealed insights into its solid state properties and tautomers using Density functional calculations (DFT) and linear scaling equation procedures. This research is crucial for understanding the stability and properties of chlorocytosine in various conditions, which could be applicable to this compound as well (Alcolea Palafox, Rastogi, & Singh, 2018).
Antioxidant System and Energy Status
Another study, although not directly on this compound, explored the effects of 6-Benzylaminopurine on postharvest fruits, suggesting the importance of similar compounds in agricultural applications. This research indicated that such compounds could play a role in enhancing the stress resistance of plants and improving their postharvest characteristics (Chen & Yang, 2013).
Role in Seed Development and Phytate Content
In a genetic engineering context, a study demonstrated the role of myo-inositol-1-phosphate synthase gene in soybean seed development. Disruption of related genes led to a significant reduction in phytate content, highlighting the potential of modifying similar pathways in other crops for nutritional and agricultural benefits (Nunes et al., 2006).
Chelating Agent in Medical Applications
Research has also investigated the potential of phytic acid (related to inositol compounds like this compound) as a chelating agent in medical applications, particularly in dentistry. The study found that phytic acid could effectively remove the smear layer from instrumented root canals, suggesting its potential as a biocompatible and effective chelating agent (Nassar et al., 2015).
Mechanism of Action
Target of Action
The primary target of 6-Chlorocytosine is the DNA molecule within cells . Specifically, it targets cytosine residues in the DNA, which are often found in CpG dinucleotides . These cytosine residues are susceptible to various modifications, including chlorination, which results in the formation of this compound .
Mode of Action
This compound interacts with its targets by integrating into the DNA molecule during replication . This integration can lead to mutagenic outcomes within the cell . The compound has been shown to cause C→T transitions at frequencies ranging from 3-9% depending on the polymerase traversing the lesion .
Biochemical Pathways
The formation of this compound is part of a broader biochemical pathway involving the respiratory burst of activated phagocytes, which are implicated as a cause of cytotoxicity and mutagenesis at sites of inflammation in humans . One of the most abundant oxidants generated by activated phagocytes is hypochlorous acid, generated by the heme enzyme myeloperoxidase . This acid can form chlorine gas, a potent chlorinating agent, which reacts with cytosine residues in DNA to form this compound .
Pharmacokinetics
It is known that the compound is generated within cells and integrated into the dna molecule . Therefore, its bioavailability is likely to be influenced by the rate of DNA replication and the presence of activated phagocytes, which produce the hypochlorous acid necessary for its formation .
Result of Action
The integration of this compound into DNA can lead to mutagenic outcomes within the cell . Specifically, it has been shown to cause C→T transitions, which can lead to genetic changes that enable and promote malignant transformation . This makes this compound a potential link between chronic inflammation and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, conditions of inflammation, which lead to the activation of phagocytes and the production of hypochlorous acid, can increase the formation of this compound . Furthermore, the presence of other mutagenic factors in the environment can potentially interact with this compound, leading to enhanced mutagenesis in the genome .
properties
IUPAC Name |
4-amino-6-chloro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKXWYFBNZLIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330189 | |
| Record name | 6-Chlorocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3289-35-8 | |
| Record name | 6-Chlorocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



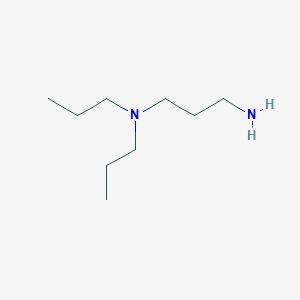
![Ethyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B1267606.png)
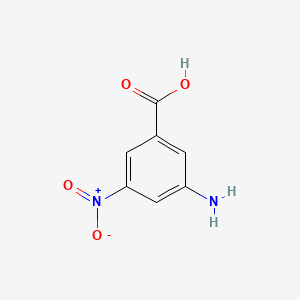
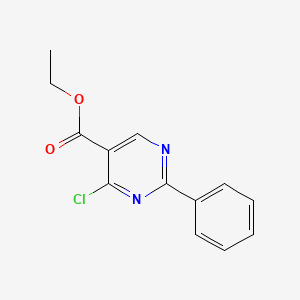
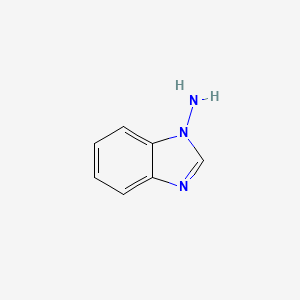
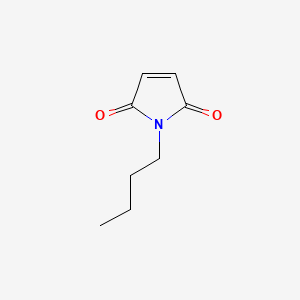
![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)
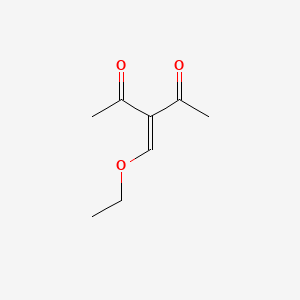
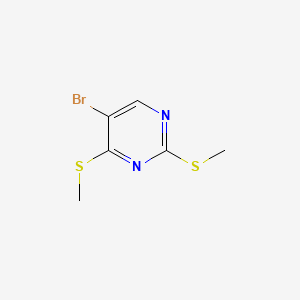
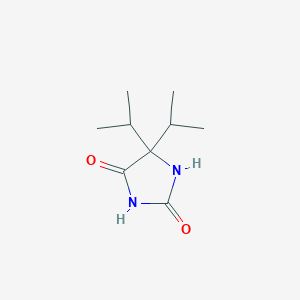
![3-[(Pyridin-3-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B1267622.png)
![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)
